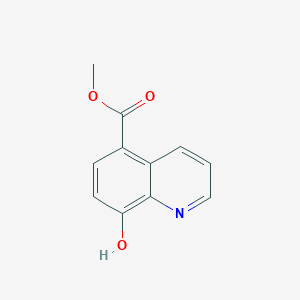

Methyl 8-hydroxy-5-quinolinecarboxylate

Description

Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science

8-Hydroxyquinoline (8-HQ), a bicyclic organic compound, is formed by the fusion of a pyridine (B92270) ring and a phenol (B47542) ring. scispace.com This structural arrangement, particularly the proximity of the hydroxyl group at the C-8 position to the nitrogen atom in the heterocyclic ring, imparts a potent bidentate chelating ability. researchgate.net Consequently, 8-HQ and its derivatives can form stable complexes with a wide array of metal ions. This capacity for metal chelation is a cornerstone of their diverse applications. scispace.com

In chemical science, 8-hydroxyquinoline derivatives serve as versatile ligands in analytical chemistry for the separation and gravimetric analysis of metal ions. scispace.com The modification of the 8-HQ core at various positions allows for the fine-tuning of its chemical and physical properties. Functionalization at the C-2, C-5, and C-7 positions has been a key strategy for developing novel compounds with tailored characteristics. nih.gov These derivatives have found extensive use across multiple fields, including medicinal chemistry, where they exhibit activities such as antibacterial, antifungal, and neuroprotective properties. scispace.com

Significance of the Quinoline (B57606) Core in Advanced Materials and Biological Probes

The quinoline scaffold is a privileged structure in the development of functional molecules. Its derivatives are integral to the field of advanced materials, most notably as electron carriers in Organic Light-Emitting Diodes (OLEDs). scispace.com This application leverages the electronic properties of the quinoline ring system to facilitate efficient charge transport, which is crucial for the performance of these display technologies.

Furthermore, the quinoline core is significant in the design of biological probes and chemosensors. scispace.com While 8-hydroxyquinoline itself is weakly fluorescent, its fluorescence emission is greatly enhanced upon chelation with metal ions. This phenomenon, attributed to an increase in molecular rigidity upon complexation, is the basis for its use in fluorescent sensors for detecting biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. scispace.com This chelation-enhanced fluorescence (CHEF) makes quinoline-based molecules powerful tools for bio-imaging, enabling the visualization and tracking of specific analytes within cellular environments. scispace.com

Rationale for Investigating Methyl 8-hydroxy-5-quinolinecarboxylate

The investigation of specific derivatives of 8-hydroxyquinoline is a rational strategy aimed at modulating its inherent properties for specialized applications. The introduction of a methyl carboxylate group at the 5-position of the 8-hydroxyquinoline core to form this compound is a targeted chemical modification. This rationale is rooted in the known biological activity of its parent carboxylic acid, 8-hydroxy-5-quinolinecarboxylic acid (also known as IOX1). scbt.comchemicalbook.com

8-hydroxy-5-quinolinecarboxylic acid is recognized as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases. nih.gov These enzymes are significant targets in therapeutic areas such as oncology. The esterification of a carboxylic acid to a methyl ester, creating this compound, is a common strategy in medicinal chemistry. This modification can alter the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. Ester derivatives are often explored as pro-drugs, which may exhibit improved cellular uptake and are subsequently hydrolyzed by intracellular esterases to release the active carboxylic acid. nih.gov Therefore, the primary rationale for investigating this compound is to explore its potential as a modified version or pro-drug of a known bioactive agent, aiming to optimize its efficacy as an enzyme inhibitor for research and potential therapeutic development. nih.gov

Data Tables

Table 1: Physicochemical Properties of 8-Hydroxyquinoline

This table presents key properties of the parent compound, 8-Hydroxyquinoline.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | chemeo.com |

| Molecular Weight | 145.16 g/mol | chemeo.com |

| Melting Point | 70-73 °C | chemicalbook.com |

| Boiling Point | 267 °C | chemicalbook.com |

| Appearance | White to cream-colored crystalline powder | chemicalbook.com |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, benzene (B151609) | chemicalbook.com |

Table 2: Selected Applications of 8-Hydroxyquinoline Derivatives

This table summarizes major research and application areas for the 8-Hydroxyquinoline class of compounds.

| Application Area | Description | References |

| Advanced Materials | Used as electron carriers and emitting layers in Organic Light-Emitting Diodes (OLEDs). | scispace.com |

| Biological Probes | Act as fluorescent chemosensors for the detection of various metal ions in biological systems. | scispace.com |

| Medicinal Chemistry | Serve as a scaffold for developing agents with antibacterial, antifungal, and neuroprotective properties. | scispace.com |

| Enzyme Inhibition | Derivatives like 8-hydroxy-5-quinolinecarboxylic acid are potent inhibitors of histone demethylases. | scbt.comnih.gov |

| Analytical Chemistry | Employed as chelating agents for the separation and quantitative analysis of metal ions. | scispace.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-hydroxyquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9(13)10-7(8)3-2-6-12-10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDMYBJXABXCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Coordination Chemistry of Methyl 8 Hydroxy 5 Quinolinecarboxylate As a Ligand

Ligand Design Principles and Coordination Motifs of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives are classic examples of bidentate chelating agents. scirp.org The primary design principle behind their function as ligands is the strategic placement of a hydroxyl group at the C-8 position relative to the nitrogen atom in the pyridine (B92270) ring. rroij.com This arrangement allows the molecule to form a stable five-membered chelate ring upon coordination with a metal ion. scispace.com

The coordination typically involves two key interactions:

Deprotonation of the phenolic hydroxyl group: The acidic proton of the hydroxyl group is lost, and the resulting phenolate (B1203915) oxygen atom binds to the metal ion.

Coordination of the pyridine nitrogen: The lone pair of electrons on the heterocyclic nitrogen atom forms a dative bond with the same metal ion.

This dual-binding mechanism makes 8-HQ derivatives potent and effective chelators for a multitude of metal ions. rroij.com The substituent at the 5-position, in this case, a methyl carboxylate group (-COOCH₃), can influence the ligand's electronic properties through inductive and resonance effects. An ester group is generally electron-withdrawing, which can affect the basicity of the coordinating nitrogen and the acidity of the hydroxyl proton, thereby subtly altering the stability and properties of the metal complexes formed. The versatility of the 8-HQ scaffold allows for the formation of various coordination motifs, including mononuclear, binuclear, and polynuclear complexes, depending on the metal ion and reaction conditions. nih.gov

Complexation with Transition Metal Ions

Methyl 8-hydroxy-5-quinolinecarboxylate, like other 8-HQ derivatives, readily forms stable complexes with a wide range of transition metal ions, including but not limited to Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and Fe³⁺. scirp.orgresearchgate.net

The chelation of transition metal ions by 8-hydroxyquinoline derivatives is a rapid process, driven by the strong affinity of the (N,O) donor set for these metals. researchgate.netresearchgate.net The interaction involves the formation of coordinate covalent bonds between the metal ion (acting as a Lewis acid) and the nitrogen and oxygen atoms of the deprotonated ligand (acting as a Lewis base). The stability of these complexes is high due to the chelate effect—the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. The specific nature of the metal-ligand interactions can be studied using techniques like FTIR and UV-Vis spectroscopy, which show characteristic shifts in vibrational frequencies and absorption bands upon complexation. researchgate.net For instance, the C=N stretching vibration and the O-H band in the infrared spectrum are particularly sensitive to coordination with a metal ion. researchgate.net

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is most commonly found to be 1:2 (Metal:Ligand). scirp.orgscirp.org This ratio allows for the satisfaction of the coordination number of many divalent and trivalent transition metals.

The resulting geometries are dictated by the coordination number of the central metal ion and the steric constraints of the ligands:

Octahedral Geometry: For metal ions that favor a coordination number of six (e.g., Co²⁺, Ni²⁺, Fe³⁺), three bidentate ligands coordinate to form a tris-chelate complex, M(L)₃. Alternatively, a 1:2 metal-to-ligand complex can adopt an octahedral geometry by coordinating two additional solvent molecules, such as water, resulting in a structure like [M(L)₂(H₂O)₂]. scirp.orgscirp.org

Square Planar Geometry: Metal ions like Cu²⁺ often form 1:2 complexes with a square planar geometry. scirp.orgscirp.org

Tetrahedral Geometry: Metal ions such as Zn²⁺ can form tetrahedral complexes with a 1:2 stoichiometry.

The precise geometry can be confirmed through techniques like X-ray crystallography and magnetic susceptibility measurements. The table below summarizes common stoichiometries and geometries for transition metal complexes with 8-hydroxyquinoline type ligands.

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry |

| Cu(II) | 1:2 | Square Planar |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:3 | Octahedral |

This table is based on general findings for 8-hydroxyquinoline derivatives. scirp.orgscirp.org

Formation of Luminescent Metal Complexes

One of the most significant properties of 8-hydroxyquinoline complexes is their luminescence. While the free 8-HQ ligand is typically weakly fluorescent, its emission intensity can be dramatically enhanced upon chelation with certain metal ions, particularly those with a closed-shell electronic configuration like Zn²⁺ and Al³⁺. scispace.comrroij.com

The free 8-hydroxyquinoline molecule exhibits weak fluorescence, a phenomenon often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway. scispace.comrroij.com Upon chelation to a metal ion, the hydroxyl proton is replaced by the metal, thus blocking this ESIPT pathway. scispace.com

Furthermore, the coordination to a metal ion increases the structural rigidity of the molecule. scispace.comrroij.com This rigidity reduces the energy loss through non-radiative vibrational relaxation, forcing the excited molecule to decay primarily through radiative pathways (i.e., fluorescence). The result is a significant enhancement of the fluorescence quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect is a hallmark of 8-hydroxyquinoline-based ligands. The emission color can be tuned by both the choice of the metal ion and the substituents on the quinoline (B57606) ring. nih.govresearchgate.net

The dramatic change in photophysical properties upon metal binding makes 8-hydroxyquinoline derivatives, including potentially this compound, excellent candidates for fluorescent chemosensors. scispace.comnih.gov These sensors operate on a "turn-on" mechanism, where the fluorescence is switched on or significantly increased in the presence of the target metal ion.

The selectivity of a sensor for a particular metal ion can be engineered by modifying the 8-HQ scaffold. The electronic and steric properties of the substituents influence the stability and formation constants of the complexes with different metal ions. This allows for the design of ligands that show a preferential fluorescent response to specific analytes. Derivatives of 8-hydroxyquinoline have been successfully employed in the sensitive and selective detection of various biologically and environmentally important metal ions, such as Zn²⁺, Al³⁺, and Cd²⁺. nih.govuci.edu The strong fluorescence of their zinc complexes, for example, has been utilized in bio-imaging applications to map the distribution of zinc ions in biological systems. semanticscholar.org

Development of Coordination Polymers and Metal-Organic Frameworks

This compound, a derivative of 8-hydroxyquinoline (oxine), is a versatile ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its bidentate chelating site, involving the phenolic oxygen and the quinoline nitrogen, readily coordinates to a variety of metal ions. The carboxylate group at the 5-position provides an additional site for coordination or for forming hydrogen bonds, enabling the formation of extended, multidimensional structures. The self-assembly of this ligand with metal centers, often influenced by other chemical species in the reaction, gives rise to a diverse array of supramolecular architectures with potential applications in areas like luminescence and chemical sensing.

The formation of coordination polymers and MOFs is a spontaneous process of ordered aggregation known as self-assembly. ntu.edu.sg In this process, metal ions or clusters and organic ligands, such as this compound, recognize each other through the formation of coordination bonds to build extended, periodic networks. The final structure of these architectures is highly dependent on a variety of factors including the coordination geometry of the metal ion, the nature of the ligand, the metal-to-ligand ratio, the solvent system, and the presence of different anions. nih.gov

Research on analogous 8-hydroxyquinolinate-based ligands demonstrates that even subtle changes in synthesis conditions can lead to significant structural diversification. For example, using a novel 8-hydroxyquinolinate derivative (H2L), researchers have assembled five different metal-organic frameworks with various metal ions (Zn(II), Cd(II), Mn(II), and Co(II)). nih.gov The resulting structures ranged from 2D grid networks to complex 3D porous networks featuring meso-helical chains. nih.govresearchgate.net In one instance, a zinc-based framework, [Zn2L2]·2DMF·2MeOH, formed a 3D porous network built from metal-ligand coordination bonds. nih.gov Similarly, studies on a trifluorophenyl-containing 8-hydroxyquinolinate ligand with different zinc salts yielded a mononuclear, three binuclear, and one trinuclear structure, showcasing four different types of supramolecular networks controlled by non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov These examples highlight the principle that the intrinsic information encoded in the molecular components directs the assembly into a specific, thermodynamically favored supramolecular structure.

Table 1: Examples of Self-Assembled Architectures from 8-Hydroxyquinolinate Derivatives

| Compound | Metal Ion | Key Structural Feature | Dimensionality | Reference |

|---|---|---|---|---|

| [Zn2L2]·2DMF·2MeOH | Zn(II) | meso-helical chains | 3D | nih.govresearchgate.net |

| [Cd2L2]·Diox·MeOH·6H2O | Cd(II) | Binuclear motifs forming layers | 2D layers stacked into 3D | nih.gov |

| [Mn2L2]·2DMF·2MeOH | Mn(II) | 21 helical chains | 2D | nih.govresearchgate.net |

| [Zn(L)2(py)] | Zn(II) | Mononuclear unit | Supramolecular Network | nih.gov |

| [Zn2(OAc)2(L)2(py)2] | Zn(II) | Binuclear unit | Supramolecular Network | nih.gov |

Auxiliary ligands, also known as co-ligands or modulators, play a crucial role in tuning the final structures of coordination polymers and MOFs. nih.gov These are typically simple organic molecules that also coordinate to the metal center, thereby modifying its coordination environment, altering the dimensionality of the network, and preventing the formation of densely packed or interpenetrated structures. The choice of auxiliary ligand can dramatically influence the resulting architecture.

A clear example of this influence is seen in the synthesis of zinc-based MOFs with an 8-hydroxyquinolinate derivative ligand (H2L). When synthesized without an auxiliary ligand, a 3D porous network, [Zn2L2], is formed. nih.gov However, the introduction of pyridine (py), a simple monodentate auxiliary ligand, results in the formation of [Zn2L2(py)2], where the adjacent dinuclear Zn(II) building blocks are connected into a 2D grid network instead. nih.govresearchgate.net The pyridine molecules occupy coordination sites on the zinc ions that would otherwise be used for extending the framework into the third dimension.

Similarly, other studies have shown how different pyridyl-containing 8-hydroxyquinolinate ligands can lead to diverse structures. rsc.orgnih.gov The position of the nitrogen atom in the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) can direct the self-assembly process differently, resulting in coordination polymers with varied topologies and properties. rsc.orgnih.gov The use of auxiliary ligands is therefore a powerful strategy for synthetic chemists to exert control over the self-assembly process and deliberately target CPs or MOFs with specific structural features and dimensionalities. nih.gov

Table 2: Effect of Auxiliary Ligand on Zinc-8-Hydroxyquinolinate Derivative Frameworks

| Compound Formula | Primary Ligand | Auxiliary Ligand | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|---|

| [Zn2L2]·2DMF·2MeOH | H2L (8-hydroxyquinolinate derivative) | None | 3D porous network with meso-helical chains | 3D | nih.gov |

| [Zn2L2(py)2] | H2L (8-hydroxyquinolinate derivative) | Pyridine (py) | 2D grid network from dinuclear Zn(II) building blocks | 2D | nih.govresearchgate.net |

Iv. Theoretical and Computational Investigations of Methyl 8 Hydroxy 5 Quinolinecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and properties of molecules from first principles. For Methyl 8-hydroxy-5-quinolinecarboxylate, these calculations illuminate the distribution of electrons, the nature of its chemical bonds, and its reactivity, which are crucial for predicting its behavior in various chemical and biological environments.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of molecular systems. nih.gov DFT calculations for quinoline (B57606) derivatives are typically performed to optimize the molecular geometry and to analyze the electronic landscape. nih.gov For this compound, DFT studies would reveal the electron density distribution across the molecule. It is anticipated that the oxygen and nitrogen atoms of the quinoline ring and the carboxylate group would exhibit higher electron densities due to their electronegativity.

The electronic structure is characterized by a delocalized π-system extending over the quinoline ring, which is a common feature of such aromatic compounds. The hydroxyl and methyl carboxylate substituents at the 8- and 5-positions, respectively, would further influence this electron distribution. The hydroxyl group acts as an electron-donating group, increasing the electron density on the ring, while the methyl carboxylate group is an electron-withdrawing group, which would pull electron density away from the ring. This interplay of substituent effects is critical in determining the molecule's chemical reactivity and spectroscopic properties. Theoretical studies on related 8-hydroxyquinoline (B1678124) derivatives confirm that DFT is a valuable tool for accurately predicting geometric parameters and understanding electronic properties. sci-hub.seresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. sci-hub.se

For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline ring, particularly involving the phenolic oxygen and the π-system of the ring. The LUMO, conversely, is likely to be distributed over the quinoline ring system and the electron-withdrawing methyl carboxylate group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. sci-hub.se

| Parameter | Significance | Expected Localization in this compound |

|---|---|---|

| HOMO | Electron-donating ability | Primarily on the 8-hydroxyquinoline ring and phenolic oxygen |

| LUMO | Electron-accepting ability | Distributed over the quinoline ring and methyl carboxylate group |

| HOMO-LUMO Gap | Chemical stability and reactivity | Influenced by the electronic nature of the substituents |

DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C=C stretching and bending modes of the quinoline ring. For instance, the C=O stretching vibration of the ester group is typically observed in the range of 1700-1750 cm⁻¹. The O-H stretching frequency would likely appear as a broad band around 3200-3600 cm⁻¹, potentially influenced by intramolecular hydrogen bonding with the nitrogen atom of the quinoline ring. DFT studies on similar molecules, such as 8-hydroxy-2-quinolinecarboxylic acid, have demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.net

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents on the molecular and electronic properties of this compound. researchgate.net

Solvents can affect the molecule's geometry, dipole moment, and the energies of its frontier orbitals. For instance, in a polar solvent, the charge distribution within the molecule may be altered, leading to changes in its dipole moment. The HOMO and LUMO energy levels can also be stabilized or destabilized by the solvent, which in turn affects the HOMO-LUMO gap and the molecule's electronic absorption spectrum (UV-Vis). A study on the closely related 8-hydroxy-2-quinolinecarboxylic acid showed that its structural, vibrational, and electronic properties are dependent on solvent effects. researchgate.net It is expected that polar solvents would stabilize the ground state of this compound, potentially leading to a blue shift (a shift to shorter wavelengths) in its UV-Vis absorption spectrum.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

In a molecular docking simulation, the ligand (this compound) is placed in the binding site of the receptor protein, and various conformations and orientations are explored to find the one with the lowest binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. For this compound, the hydroxyl group and the nitrogen atom of the quinoline ring can act as hydrogen bond donors and acceptors, respectively, while the aromatic ring system can participate in π-π stacking interactions. Molecular docking studies on other quinoline derivatives have successfully identified key binding interactions and have been instrumental in the design of new therapeutic agents. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.govmdpi.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of a molecule's structure) to an observed property.

For this compound and related compounds, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. QSAR models, on the other hand, could be used to predict biological activities, such as enzyme inhibition or antimicrobial potency. The development of such models typically involves calculating a wide range of molecular descriptors, including constitutional, topological, and quantum chemical descriptors, and then using statistical techniques like multiple linear regression or machine learning algorithms to build the predictive model. nih.govmdpi.com These models can be valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. ucm.es

V. Photophysical Properties and Optoelectronic Applications

Absorption and Emission Spectroscopy

The absorption and emission characteristics of 8-hydroxyquinoline (B1678124) derivatives are governed by the electronic transitions within the quinoline (B57606) ring system. These properties are sensitive to the molecular structure and the surrounding environment.

The electronic absorption spectra of 8-hydroxyquinoline and its derivatives are characterized by transitions within the aromatic system. researchgate.net The absorption bands observed are generally attributed to π→π* and n→π* electronic transitions. researchgate.netsemanticscholar.orgmjcce.org.mk For the parent 8-hydroxyquinoline, absorption peaks are observed around 289 nm and 348 nm, which are ascribed to the excitation of π-electrons localized on the quinoline ring. researchgate.net

The concept of charge transfer is also relevant to the photophysical properties of these compounds. While intramolecular charge transfer in the excited state can occur, charge transfer interactions are more prominently studied in the context of complexes formed between 8-hydroxyquinoline derivatives and other molecules. These charge transfer complexes can exhibit new absorption bands not present in the individual components.

The position and intensity of absorption and emission bands of 8-hydroxyquinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent (solvatochromism). semanticscholar.orgmjcce.org.mkresearchgate.net

The introduction of substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. For instance, the introduction of an azo group to 8-hydroxyquinoline results in a significant bathochromic shift. researchgate.net In the case of Methyl 8-hydroxy-5-quinolinecarboxylate, the presence of the electron-withdrawing carboxylate group at the 5-position and the hydroxyl group at the 8-position would be expected to modulate the electronic distribution and thus the transition energies compared to the parent 8-HQ.

The polarity of the solvent also plays a crucial role. The absorption and fluorescence emission spectra of 8-HQ generally show a red-shift with increasing solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a red-shift in the emission spectrum. researchgate.net

The following table summarizes the solvatochromic effects observed for a related 8-hydroxyquinoline derivative, Quinolin-8-yl 2-hydroxybenzoate, in various solvents.

Table 1: Solvatochromic Data for Quinolin-8-yl 2-hydroxybenzoate

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| n-Hexane | 306 | 405 |

| Toluene | 307 | 420 |

| Chloroform | 308 | 430 |

| Ethyl acetate | 307 | 435 |

| Acetonitrile | 307 | 445 |

| Methanol (B129727) | 308 | 450 |

Data inferred from studies on related 8-hydroxyquinoline derivatives.

Luminescence Characteristics

The luminescence of 8-hydroxyquinoline derivatives is a key feature that underpins their use in various applications. The efficiency and dynamics of the emission process are critical parameters.

The parent 8-hydroxyquinoline is known to be weakly fluorescent in many solvents. rroij.comscispace.com This is often attributed to efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT). rsc.org However, the fluorescence quantum yield can be substantially dependent on the solvent. For instance, a high quantum yield is observed for 8-HQ in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide (B87167).

The excited-state dynamics of 8-hydroxyquinoline and its derivatives are complex and can involve several competing processes. Following photoexcitation, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. One of the key non-radiative pathways is excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. rsc.orgnih.govrsc.org This process is often ultrafast, occurring on the femto- to picosecond timescale. rsc.org

Photoinduced electron transfer (PET) is another important process in the excited state dynamics of these molecules, particularly in the presence of suitable electron donors or acceptors. nih.gov In such cases, the excited 8-hydroxyquinoline derivative can act as either an electron donor or acceptor, leading to the formation of a charge-separated state. The regioselectivity of PET reactions can be influenced by the spin density distribution in the intermediate radical anions. While specific studies on the excited state dynamics and PET of this compound are lacking, it is plausible that this compound would also exhibit ESIPT and could participate in PET reactions under appropriate conditions. The presence of the carboxylate group could influence the electron transfer properties. nih.gov

Application in Organic Optoelectronic Devices

Derivatives of 8-hydroxyquinoline are renowned for their utility in organic optoelectronic devices, most notably in organic light-emitting diodes (OLEDs). rroij.comscispace.comijcce.ac.irresearchgate.netijcce.ac.ir The aluminum complex of 8-hydroxyquinoline, Alq3, is a canonical electron transport and emissive material in OLEDs. The success of Alq3 has spurred research into other 8-hydroxyquinoline derivatives and their metal complexes for improved device performance. researchgate.net

These compounds can function as emissive layers, electron transport layers, or host materials in OLEDs. mdpi.comresearchgate.net The tunability of their emission color through substitution on the quinoline ring makes them attractive for full-color display applications. researchgate.net While there is no specific mention in the searched literature of this compound being used in optoelectronic devices, its structural similarity to other luminescent 8-hydroxyquinoline derivatives suggests its potential as a candidate material for such applications. Its photophysical properties would need to be characterized in detail to assess its suitability for use in OLEDs and other optoelectronic devices.

Electron Carrier Properties in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline are widely recognized for their utility as electron transport materials in OLEDs. This is largely due to the electron-deficient nature of the pyridine (B92270) ring within the quinoline structure, which facilitates the acceptance and transport of electrons. When used in an OLED, these materials form a distinct layer that receives electrons from the cathode and transports them to the emissive layer, where they recombine with holes to generate light.

The performance of an 8-hydroxyquinoline derivative as an electron carrier is influenced by several factors, including its electron mobility, thermal stability, and ability to form stable amorphous films. The introduction of a methyl carboxylate group at the 5-position of the 8-hydroxyquinoline core, as in this compound, is expected to influence these properties. The electron-withdrawing nature of the ester group could potentially enhance the electron affinity of the molecule, which may be beneficial for electron injection and transport.

Typically, these compounds are incorporated into OLEDs as metal complexes, most commonly with aluminum (Alq3) or zinc (Znq2), to improve stability and charge transport characteristics. While specific data for this compound is not available, the performance of related 8-hydroxyquinoline-based electron transport materials is well-documented.

Table 1: General Performance Characteristics of 8-Hydroxyquinoline Derivatives in OLEDs (Note: This table is illustrative and not based on specific data for this compound)

| Property | Typical Range for 8-HQ Derivatives | Potential Influence of Methyl Carboxylate Group |

| Electron Mobility (cm²/Vs) | 10⁻⁶ to 10⁻⁴ | May be enhanced due to increased electron affinity. |

| LUMO Level (eV) | -2.8 to -3.2 | Expected to be lowered, potentially improving electron injection. |

| Glass Transition Temp. (°C) | >100 | May be influenced by changes in molecular packing. |

| Film-Forming Ability | Good to Excellent | Dependent on molecular structure and intermolecular interactions. |

Design of Fluorescent Chemosensors

The 8-hydroxyquinoline scaffold is a well-established fluorophore used in the design of fluorescent chemosensors for the detection of various metal ions. The underlying principle of these sensors is the modulation of the fluorescence of the 8-hydroxyquinoline unit upon coordination with a target analyte.

The design of a fluorescent chemosensor based on this compound would leverage the inherent chelating ability of the 8-hydroxyquinoline core. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate coordination site for metal ions. The binding of a metal ion can lead to several photophysical changes, resulting in either fluorescence enhancement ("turn-on" sensor) or fluorescence quenching ("turn-off" sensor).

Common mechanisms for fluorescence modulation in 8-hydroxyquinoline-based sensors include:

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the free ligand, a non-radiative ESIPT process can quench fluorescence. Metal ion binding can inhibit this process, leading to a significant increase in fluorescence intensity.

Photoinduced Electron Transfer (PET): A receptor unit attached to the fluorophore can quench its fluorescence through PET. Binding of an analyte to the receptor can suppress PET, thereby restoring fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The rigidification of the molecular structure upon metal chelation can reduce non-radiative decay pathways and enhance fluorescence.

The methyl carboxylate group in this compound could serve multiple roles in a chemosensor design. It could act as an additional binding site for certain metal ions or modulate the electronic properties of the 8-hydroxyquinoline fluorophore, thereby influencing its sensitivity and selectivity.

Table 2: Design Principles for Fluorescent Chemosensors Based on 8-Hydroxyquinoline Derivatives (Note: This table is illustrative and not based on specific data for this compound)

| Design Aspect | Principle | Expected Role of Methyl Carboxylate Group |

| Fluorophore | 8-Hydroxyquinoline | Core sensing unit. |

| Receptor | Bidentate N,O-chelation site | Primary binding site for metal ions. The ester group could potentially participate in coordination. |

| Signaling Mechanism | Fluorescence "turn-on" or "turn-off" | Modulation of ESIPT, PET, or CHEF upon analyte binding. |

| Selectivity | Specificity for a target analyte | Can be tuned by modifying the receptor site and electronic properties of the fluorophore. |

| Sensitivity | Limit of detection for the analyte | Influenced by the binding affinity and the efficiency of the fluorescence modulation process. |

Vi. Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Crystal Engineering

Crystal engineering with 8-hydroxyquinoline (B1678124) derivatives relies on a predictable set of non-covalent interactions to guide the assembly of molecules into a crystalline solid. The interplay of hydrogen bonding, π-stacking, and weaker C-H···π interactions governs the final three-dimensional arrangement.

Hydrogen bonds are the most significant directional forces in the supramolecular assembly of 8-hydroxyquinoline and its derivatives.

Intramolecular Hydrogen Bonding: A defining feature of the 8-hydroxyquinoline moiety is the strong intramolecular O—H···N hydrogen bond formed between the phenolic hydroxyl group at the C8 position and the nitrogen atom of the pyridine (B92270) ring. researchgate.netrsc.org This interaction creates a stable five-membered ring, which enhances the planarity of the molecule and influences its electronic properties and chelating ability. nih.gov Quantum chemical calculations have been employed to study and quantify the energy of this intramolecular hydrogen bond in various 8-HQ derivatives. nih.gov

Intermolecular Hydrogen Bonding: While the primary hydroxyl proton is engaged intramolecularly, other potential hydrogen bond donors and acceptors on the molecule, such as the carbonyl oxygen of the methyl carboxylate group, can participate in intermolecular interactions. In the crystal structures of related compounds, such as 5-acetyl-8-hydroxyquinoline, molecules can form dimers and extended networks through various C-H···O interactions. researchgate.net For Methyl 8-hydroxy-5-quinolinecarboxylate, the carbonyl oxygen is a prime site for forming intermolecular hydrogen bonds with C-H donors from neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. In protonated forms or co-crystals, strong charge-assisted hydrogen bonds like N⁺-H···O⁻ can dictate the assembly. acs.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystal Structures

| Type of Interaction | Donor | Acceptor | Typical Role in Supramolecular Assembly |

|---|---|---|---|

| Intramolecular | O-H (C8-hydroxyl) | N (quinoline) | Stabilizes molecular conformation, enhances planarity. |

| Intermolecular | C-H (aromatic/methyl) | O (C5-carboxylate C=O) | Links molecules into chains or sheets. |

| Intermolecular | C-H (aromatic) | O (C8-hydroxyl) | Contributes to the overall packing stability. |

The planar, aromatic quinoline (B57606) core of this compound is highly conducive to π-π stacking interactions, which are crucial for the stabilization of crystal lattices.

π-π Stacking: In the solid state, 8-hydroxyquinoline molecules often arrange in face-to-face or offset π-stacking configurations. researchgate.netresearchgate.net These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netresearchgate.net The presence of the electron-withdrawing methyl carboxylate group at the C5 position can modulate the electron density of the aromatic system, potentially influencing the geometry and strength of these π-stacking interactions compared to the unsubstituted 8-HQ. acs.org These interactions often lead to the formation of columnar stacks or layered structures.

Rational Design of Supramolecular Architectures

The predictable nature of non-covalent interactions allows for the rational design of supramolecular architectures based on the this compound scaffold. By understanding the interplay of these forces, it is possible to engineer materials with specific topologies and functions.

This compound and its analogues can spontaneously self-assemble into well-defined supramolecular structures. This process is driven by the minimization of energy through the formation of multiple non-covalent bonds. The resulting architectures can range from simple dimers to complex 3D networks. For instance, coordination of metal ions to the bidentate N,O-chelating site of the 8-hydroxyquinoline core is a powerful strategy to drive the self-assembly of discrete multinuclear complexes or infinite coordination polymers. nih.gov The nature of the metal ion and auxiliary ligands can be varied to control the final structure.

The supramolecular assembly can be precisely controlled by making targeted modifications to the molecular structure. The introduction of different functional groups can alter the type, strength, and directionality of the non-covalent interactions.

Effect of Substituents: Changing the substituent at the 5-position from a methyl carboxylate to other groups (e.g., nitro, chloro, or bulky alkyl groups) can drastically alter the resulting supramolecular architecture. nih.gov A nitro group might introduce strong N-O···H interactions, while a chlorine atom can participate in C-H···Cl and C-Cl···π interactions, leading to different packing motifs. nih.govnih.gov Theoretical studies on substituted 8-HQ derivatives have shown that the electronic properties of the substituent directly impact the strength of both hydrogen bonding and π-π stacking interactions. nih.gov

Metal Coordination: The formation of metal complexes is a key strategy for tuning supramolecular features. The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) imposes strict directional constraints on the assembly of the ligands, leading to predictable and stable metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

Development of Supramolecular Sensors and Functional Materials

The unique photophysical and chelating properties of the 8-hydroxyquinoline core make its derivatives, including this compound, highly valuable for creating functional supramolecular materials. rroij.comresearchgate.net

Fluorescent Sensors: 8-Hydroxyquinoline derivatives are well-known for their application as fluorescent chemosensors for metal ions, particularly Al³⁺ and Zn²⁺. nih.govrroij.com The free ligand is often weakly fluorescent, but upon chelation with a metal ion, a rigid five-membered ring is formed, which restricts intramolecular vibrations and often leads to a significant enhancement of fluorescence emission. rroij.com The substituent at the C5-position can be modified to fine-tune the sensor's selectivity and sensitivity. For example, an 8-hydroxyquinoline-5-carbaldehyde (B1267011) derivative has been used as a selective sensor for Al³⁺. rroij.com Coordination polymers based on 8-hydroxyquinolinate ligands have also been developed for sensing nitroaromatic compounds through fluorescence quenching. rsc.org

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminium (Alq₃), are cornerstone materials in OLED technology, where they serve as electron transport and emissive layers. rroij.com The development of new 8-HQ derivatives with modified electronic properties, solubility, and solid-state packing is an active area of research aimed at improving the efficiency and color purity of OLEDs. The functionalization at the C5 position with a group like methyl carboxylate can influence the HOMO-LUMO energy levels and the solid-state morphology, thereby affecting the performance of the resulting device.

Vii. Mechanistic Investigations of Biological Interactions Molecular Level Focus

Enzyme Inhibition Mechanisms

The structural motif of an 8-hydroxyquinoline (B1678124) core is central to the compound's ability to inhibit specific classes of enzymes. This inhibition is often achieved through a combination of competing with natural substrates and interacting with essential metallic cofactors within the enzyme's active site.

Methyl 8-hydroxy-5-quinolinecarboxylate belongs to a class of compounds that act as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govnih.gov These enzymes are a large superfamily of non-heme iron-dependent enzymes that play critical roles in various biological processes, including histone demethylation, hypoxic sensing, and DNA repair. psu.edufrontiersin.org The catalytic mechanism of these enzymes involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate to the active site.

The inhibitory action of 8-hydroxyquinoline derivatives, such as the closely related 5-carboxy-8-hydroxyquinoline (also known as IOX1), is well-documented. nih.govnih.gov These molecules function as broad-spectrum inhibitors of 2OG oxygenases. nih.govnih.gov The primary mechanism of inhibition involves a dual-action approach:

Competition with 2-Oxoglutarate: The inhibitor molecule occupies the binding site of the 2-oxoglutarate co-substrate, thereby preventing the catalytic cycle from proceeding. nih.gov

Chelation of the Active Site Iron: The 8-hydroxyquinoline scaffold acts as a bidentate chelator, binding to the Fe(II) ion in the enzyme's active site through its quinoline (B57606) nitrogen and 8-hydroxyl group. nih.gov This sequestration of the essential iron cofactor incapacitates the enzyme.

Crystallographic studies have shown that inhibitors like 5-carboxy-8-hydroxyquinoline can even induce a translocation of the metal ion within the active site, a rare phenomenon for protein-ligand interactions. nih.govnih.gov This strong interaction underscores the potent inhibitory capacity of this class of compounds.

Among the most significant targets within the 2OG-dependent oxygenase superfamily are the Jumonji C (JmjC) domain-containing histone demethylases. nih.gov These enzymes are crucial epigenetic regulators, and their inhibition can have profound effects on gene expression. The inhibition of JmjC demethylases by 8-hydroxyquinoline derivatives restores the methylation status of histone loci, demonstrating a direct impact on cellular epigenetic machinery. nih.gov

Histone Lysine Demethylase 4A (KDM4A), also known as Jumonji Domain-Containing Histone Demethylase 2A (JMJD2A), is a specific member of the JmjC subfamily of 2-oxoglutarate-dependent oxygenases. nih.gov It is a key therapeutic target in oncology due to its role in epigenetic dysregulation in various cancers. nih.gov

Derivatives of 8-hydroxyquinoline have been specifically identified and developed as potent inhibitors of KDM4A. nih.gov The mechanism of inhibition mirrors the general mechanism for 2OG-dependent oxygenases. The inhibitor binds to the active site of KDM4A, where it is positioned to chelate the essential Fe(II) cofactor. nih.gov This binding is competitive with the 2-oxoglutarate co-substrate. nih.gov

In cellular models, treatment with 5-carboxy-8-hydroxyquinoline, a related compound, has been shown to effectively inhibit the demethylase activity of overexpressed KDM4A, leading to the restoration of trimethylation at the H3K9 locus. nih.gov This demonstrates that the compound can permeate cells and engage its target to modulate epigenetic states.

| Compound | Target Enzyme | Mechanism of Inhibition | Cellular Effect |

|---|---|---|---|

| 5-carboxy-8-hydroxyquinoline | KDM4A (JMJD2A) | Competitive with 2-oxoglutarate; Chelation of active site Fe(II) | Restoration of H3K9me3 levels in cells overexpressing KDM4A nih.gov |

DNA gyrase is a bacterial type II topoisomerase that is essential for DNA replication, repair, and transcription, making it a validated target for antibacterial agents. mdpi.com The quinolone class of antibiotics, which shares a core structural similarity with quinolines, are well-known inhibitors of DNA gyrase. mdpi.com These agents typically function by stabilizing the complex between DNA gyrase and cleaved DNA, thereby preventing the re-ligation of the DNA strands and leading to cell death. mdpi.com

While numerous quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, specific studies detailing the direct inhibitory activity of this compound on DNA gyrase are not extensively documented in the scientific literature. nih.govnih.gov However, based on the broader activity of the quinoline scaffold, it is plausible that this compound could exhibit some level of interaction with DNA gyrase. Any such activity would likely stem from the ability of the planar quinoline ring system to intercalate into the DNA or interact with the enzyme's active site. Further empirical studies are required to definitively establish and characterize the modulation of DNA gyrase activity by this compound.

Chelation-Mediated Biological Pathways

The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. researchgate.netnih.gov This property is fundamental to many of its biological activities, as the sequestration of essential metal ions can profoundly disrupt cellular processes.

Iron is a critical element for nearly all living organisms, participating in a vast array of biological processes, from oxygen transport to DNA synthesis. However, redox-active iron can also participate in the Fenton reaction, generating highly toxic reactive oxygen species (ROS) that can damage cellular components. Consequently, the homeostasis of iron is tightly regulated.

8-Hydroxyquinoline and its derivatives are particularly effective chelators of iron, binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. researchgate.netnih.gov The chelation occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This sequestration of iron has several significant biological consequences:

Reduction of Oxidative Stress: By binding to labile iron pools, 8-hydroxyquinoline derivatives can prevent its participation in redox cycling and the subsequent generation of ROS. This antioxidant effect can protect cells from oxidative damage. uchile.cl

Enzyme Inhibition: As discussed previously, many enzymes require a metal cofactor for their activity. The chelation of iron from the active site of enzymes like 2-oxoglutarate-dependent oxygenases leads to their inhibition. researchgate.net

Antiproliferative Effects: By depriving rapidly proliferating cells, such as cancer cells, of the iron necessary for DNA synthesis and other metabolic activities, iron chelators can exert an antiproliferative effect. nih.gov

Studies on derivatives like 5-((methylamino)methyl)-8-hydroxyquinoline have shown they can selectively chelate iron within specific subcellular compartments, such as the mitochondria, protecting against oxidative damage and cell death. uchile.cl

| Biological Process | Mechanism | Outcome |

|---|---|---|

| Oxidative Stress | Sequestration of redox-active Fe²⁺/Fe³⁺ | Inhibition of Fenton reaction and reduced ROS production uchile.cl |

| Enzymatic Activity | Removal of Fe²⁺ cofactor from active sites | Inhibition of iron-dependent enzymes (e.g., 2OG oxygenases) researchgate.net |

| Cell Proliferation | Depletion of iron required for metabolic processes | Inhibition of cell growth, particularly in cancer cells nih.gov |

The cellular response to low oxygen levels (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) transcription factor. nih.gov Under normal oxygen conditions (normoxia), the HIF-α subunit is targeted for degradation. This process is initiated by a class of 2-oxoglutarate-dependent oxygenases known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α. nih.govwikipedia.org This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and proteasomal degradation of HIF-α.

PHDs are iron-dependent enzymes. The inhibitory action of this compound and related compounds on these enzymes directly impacts the hypoxic sensing pathway. By chelating the iron in the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-α, even in the presence of oxygen. researchgate.net As a result, HIF-α is stabilized, accumulates in the cell, translocates to the nucleus, and activates the transcription of genes that help the cell adapt to perceived hypoxic conditions, such as those involved in erythropoiesis and angiogenesis. Therefore, the metal-chelating properties of this compound are intrinsically linked to its ability to modulate the cellular response to hypoxia.

Molecular Interactions with Biological Targets

While direct experimental studies on the covalent modification of biological targets by this compound are not extensively detailed in the available literature, its chemical structure allows for a hypothesized mechanism of action based on the well-established biochemistry of phenolic compounds. This mechanism involves metabolic activation to a highly reactive intermediate capable of forming covalent bonds with nucleophilic biomolecules.

The reactive quinone methide intermediate, once formed, is a potent electrophile susceptible to attack by biological nucleophiles. nih.gov Among the most significant of these are biological thiols, primarily the sulfhydryl group of cysteine residues within proteins and the abundant cellular antioxidant, glutathione (B108866) (GSH). nih.gov

The interaction occurs via a 1,6-Michael addition reaction, where the nucleophilic sulfur atom of the thiol attacks the exocyclic methylene (B1212753) carbon of the quinone methide. This process results in the formation of a stable, covalent benzylic adduct. This covalent modification can have two major consequences:

Protein Dysfunction: If the targeted thiol is part of a critical cysteine residue within an enzyme's active site or a structurally important region, the formation of an adduct can lead to irreversible inhibition of protein function.

Detoxification: Reaction with glutathione is a primary cellular defense mechanism. The resulting glutathione-S-conjugate is typically more water-soluble and can be targeted for excretion from the cell, representing a detoxification pathway. nih.gov

The balance between these two outcomes—toxicity through protein modification versus detoxification via glutathione conjugation—is a critical factor in determining the ultimate biological effect of compounds that form quinone methide intermediates.

The biological activity of many phenolic compounds is linked to their metabolic activation into reactive electrophiles. nih.govsemanticscholar.org For structures like this compound, which is a substituted phenol (B47542), a plausible bioactivation pathway involves the formation of a quinone methide intermediate. nih.govsemanticscholar.org

This bioactivation is typically catalyzed by oxidative enzymes such as cytochrome P450s or peroxidases. nih.gov The process involves a two-electron oxidation of the phenolic ring system. The presence of a substituent at the 5-position (para to the 8-hydroxyl group) facilitates the formation of a reactive p-quinone methide. This intermediate is characterized by an exocyclic double bond and is highly electrophilic due to the disruption of the aromatic system. The strong thermodynamic driving force to re-aromatize makes it highly reactive toward nucleophiles. nih.govnih.gov The formation of such intermediates is a recognized mechanism that can lead to both cytotoxicity and, in some cases, cytoprotective signaling. nih.gov

Structure-Activity Relationship (SAR) Studies on Molecular Mechanisms

Structure-activity relationship (SAR) studies on 5-substituted 8-hydroxyquinoline derivatives provide valuable insights into how molecular modifications influence biological activity, which can be linked back to the underlying molecular mechanisms.

Research on a series of 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque caused by Streptococcus mutans revealed key relationships between the physicochemical properties of the C-5 substituent and the compound's inhibitory activity. nih.gov The study demonstrated that the antiplaque activity was best correlated with a combination of steric, hydrophobic, and electronic parameters. nih.gov

A significant finding was that smaller steric contributions from the substituent at the 5-position generally resulted in higher activity. nih.gov However, this negative steric effect could be counteracted by positive contributions from groups that were both lipophilic (higher log P) and electron-withdrawing. nih.gov For instance, the 5-chloro derivative, which has an electron-withdrawing and lipophilic substituent, was found to be as active as the parent 8-hydroxyquinoline. nih.gov

The carboxylate group in this compound is strongly electron-withdrawing. According to SAR principles, this property could enhance the reactivity of any potential quinone methide intermediate by increasing its electrophilicity, potentially leading to more rapid adduction with biological thiols. nih.gov Furthermore, substitutions at the 5-position with electron-withdrawing groups have been shown in other studies to improve the anticancer activity of 8-hydroxyquinoline derivatives. nih.gov

These SAR studies highlight the delicate interplay of substituent properties at the 5-position. The size, lipophilicity, and electronic nature of the group collectively modulate the compound's ability to reach its target and engage in the molecular interactions, such as the formation of quinone methide intermediates, that drive its biological effects.

Interactive Data Table: SAR of 5-Substituted 8-Hydroxyquinolines vs. S. mutans nih.gov

| 5-Substituent | MIC (M) | log P | Molar Refractivity (MR) | Activity Trend |

| -H | 1.80E-05 | 2.01 | 0.10 | High |

| -Cl | 1.80E-05 | 2.72 | 0.60 | High |

| -Br | 3.20E-05 | 2.99 | 0.89 | Moderate |

| -I | 3.20E-05 | 3.49 | 1.39 | Moderate |

| -NO₂ | 2.60E-05 | 1.81 | 0.74 | High |

| -CH₃ | 4.40E-05 | 2.45 | 0.56 | Moderate |

| -SO₃H | >5.00E-04 | -0.99 | 0.94 | Low |

Q & A

Q. What are the optimized synthetic routes for Methyl 8-hydroxy-5-quinolinecarboxylate, and how are reaction conditions controlled to improve yield and purity?

The synthesis typically involves multi-step reactions, such as functionalization of the quinoline core. Key parameters include:

- Temperature control : Elevated temperatures (e.g., 40–80°C) for formylation or esterification steps to enhance reaction rates .

- Catalyst selection : Acidic or basic catalysts to promote carboxylation or methylation .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and improve solubility . Post-synthesis purification via recrystallization or chromatography ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ester group integrity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands . Purity is assessed using HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications at the 5- and 8-positions of the quinoline ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 5-Carboxylate group : Enhances metal chelation, impacting antimicrobial activity by disrupting microbial ion homeostasis .

- 8-Hydroxyl group : Critical for hydrogen bonding with biological targets (e.g., enzymes or DNA), as shown in molecular docking simulations . Substitution with electron-withdrawing groups (e.g., halogens) at adjacent positions increases lipophilicity and membrane permeability . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs .

- Solubility differences : Use of co-solvents (e.g., DMSO) at non-toxic concentrations to ensure consistent bioavailability .

- Target specificity : Combine in vitro enzyme inhibition assays (e.g., COMT inhibition ) with in silico docking to validate target engagement .

Q. How can molecular docking and interaction studies elucidate the mechanism of action of this compound?

Methodologies include:

- Protein-ligand docking : Software like AutoDock Vina to predict binding modes with targets (e.g., kinases, DNA gyrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

- Fluorescence quenching assays : Monitor interactions with DNA or proteins by measuring changes in emission spectra .

Q. What comparative analyses distinguish this compound from structurally related quinoline derivatives?

Key comparisons focus on:

- Functional group interplay : this compound exhibits dual reactivity (ester hydrolysis and hydroxyl deprotonation) absent in analogs like 8-hydroxyquinoline or 2-methylquinoline .

- Biological selectivity : Unlike 5-chloro-8-methylquinoline-3-carboxylic acid, the methyl ester group in this compound reduces cytotoxicity while retaining antimicrobial efficacy .

- Synthetic versatility : The carboxylate group allows further derivatization (e.g., amidation) for library synthesis .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CAS 634-37-7 ) and ensure compliance with EPA DSSTox guidelines .

- Ethical Compliance : Adhere to safety protocols for handling acute toxicity (Category 4 for oral/dermal/inhalation exposure ).

- Reporting Standards : Follow journal-specific guidelines for figures (e.g., avoid excessive chemical structures in graphics ) and cite open-access resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.